molecular formula C20H20ClN3OS B2436216 2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034477-23-9

2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2436216
CAS No.: 2034477-23-9
M. Wt: 385.91
InChI Key: QQZFNQYZLOFQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN3OS and its molecular weight is 385.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Properties

  • Chloroacetamides like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide and metazachlor demonstrate herbicidal properties used in various crops, including cotton, brassicas, and maize. Their mechanism involves inhibiting fatty acid synthesis in algae like Scenedesmus Acutus (Weisshaar & Böger, 1989).

Coordination Complexes in Chemistry

  • Pyrazole-acetamide derivatives, like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have been synthesized and used to create Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity and are studied for their potential in various applications, including chemical bonding and interaction processes (Chkirate et al., 2019).

Potential in Photonics

  • The nonlinear optical properties of acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have been investigated for their potential in photonic devices, such as optical switches and modulators. This research is pivotal in understanding their linear and nonlinear optical behavior in various environments (Castro et al., 2017).

Antitumor Activities

  • Derivatives of cyanoacetamides, similar in structure to the compound , have been synthesized and evaluated for antitumor activities. These compounds have shown high inhibitory effects on various cancer cell lines, indicating their potential as anticancer agents (Shams et al., 2010).

Structural Analysis in Crystallography

  • Studies on C,N-disubstituted acetamides have been conducted to understand their crystal structures and molecular interactions. These studies provide insights into the molecular arrangement and bonding patterns in compounds like 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide (Narayana et al., 2016).

Insecticidal Properties

  • Some acetamide derivatives have been synthesized and assessed for their insecticidal properties. These studies focus on developing new compounds that can effectively control agricultural pests like Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial and Antioxidant Activities

  • Novel functionalized pyrazole derivatives, related to the target compound, have been synthesized and evaluated for their cytotoxic, angiogenic, and antioxidant activities. These studies highlight the potential of such compounds in medical and pharmaceutical applications (Kumar et al., 2018).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c21-17-4-2-1-3-15(17)11-20(25)22-8-9-24-19(14-5-6-14)12-18(23-24)16-7-10-26-13-16/h1-4,7,10,12-14H,5-6,8-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFNQYZLOFQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=CC=C3Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.